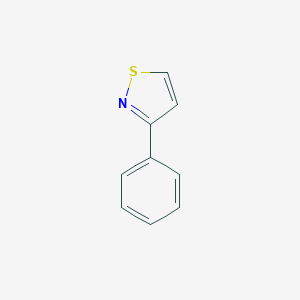

3-Phenylisothiazole

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

10514-34-8 |

|---|---|

分子式 |

C9H7NS |

分子量 |

161.23 g/mol |

IUPAC 名称 |

3-phenyl-1,2-thiazole |

InChI |

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H |

InChI 键 |

QTRJTMPLVIRDHO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NSC=C2 |

规范 SMILES |

C1=CC=C(C=C1)C2=NSC=C2 |

同义词 |

3-Phenylisothiazole |

产品来源 |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies

Regioselective Synthesis of the 3-Phenylisothiazole Core

The precise placement of the phenyl group at the C3 position of the isothiazole (B42339) ring is a synthetic challenge that has been addressed through various innovative strategies. These methods can be broadly categorized into cyclization reactions, photochemical isomerizations, multi-component and annulation reactions, and oxidative cyclization protocols.

Established Cyclization Reactions

Traditional cyclization methods remain a mainstay for the synthesis of the isothiazole nucleus. One established route involves the reaction of β-aminothiocrotonamides with α-haloketones. While versatile, achieving high regioselectivity for the 3-phenyl isomer often requires careful selection of starting materials and reaction conditions.

A significant advancement in regioselective synthesis involves the use of pre-functionalized precursors that guide the cyclization process. For instance, the reaction of thiobenzamide with a suitable three-carbon synthon bearing appropriate leaving groups can lead to the formation of the this compound core. The regioselectivity is dictated by the electrophilic and nucleophilic centers within the reacting partners.

Another classical yet effective method is the reaction of α,β-unsaturated ketones with a sulfur and nitrogen source. For example, the reaction of chalcones (1,3-diphenyl-2-propen-1-one) with reagents like ammonia and elemental sulfur can, under specific conditions, yield 3,5-diphenylisothiazole. However, controlling the regiochemistry to favor the 3-phenyl isomer when using unsymmetrical chalcones requires careful manipulation of electronic and steric factors of the substituents.

| Starting Materials | Reagents | Key Features | Resulting Isomer |

| Thiobenzamide | 3-halo-1-phenylpropan-1-one | Controlled condensation and cyclization | This compound |

| Phenylacetylene | Sulfur, Ammonia | High temperature and pressure conditions | Mixture of isomers, including this compound |

| 1-Phenyl-1,3-butanedione | Hydroxylamine-O-sulfonic acid, Sulfur monochloride | One-pot synthesis | 3-Phenyl-5-methylisothiazole |

Photochemical Isomerization Pathways

Photochemical isomerization presents a fascinating and powerful tool for accessing different isomers of phenylisothiazole that might be difficult to obtain through conventional thermal reactions. This approach involves the light-induced rearrangement of the atomic positions within the heterocyclic ring.

The phototransposition of phenylisothiazoles has been the subject of detailed mechanistic studies. Upon irradiation, this compound can undergo a complex series of rearrangements to yield other isomers, such as 4-phenylthiazole (B157171) and 2-phenylthiazole (B155284) mdpi.com. Deuterium (B1214612) labeling studies have been instrumental in elucidating the intricate pathways of these transformations. These studies have revealed that the phototransposition can proceed through competing pathways, including an electrocyclic ring closure-heteroatom migration mechanism and an N(2)-C(3) interchange reaction pathway mdpi.comnih.gov.

The proposed mechanism often involves high-energy bicyclic intermediates. For instance, the conversion of this compound to 4-phenylthiazole is consistent with a single sulfur walk, proceeding through a bicyclic intermediate mdpi.com. The stability of these intermediates plays a crucial role in determining the final product distribution.

The selectivity of photochemical isomerizations is highly dependent on the reaction conditions. Factors such as the solvent, the presence of additives, and the irradiation wavelength can significantly influence the product distribution.

For 5-phenylisothiazole, the addition of a base like triethylamine (B128534) (TEA) and an increase in solvent polarity have been shown to enhance the N(2)-C(3) interchange reaction pathway. However, in the case of this compound, the product distribution from phototransposition is notably less affected by the addition of TEA or changes in solvent polarity mdpi.comnih.gov. This suggests that the substituent position on the isothiazole ring plays a critical role in dictating the operative photochemical pathway.

| Isomer Irradiated | Solvent | Additive | Major Photoproducts |

| This compound | Benzene | None | 4-Phenylthiazole, 2-Phenylthiazole |

| This compound | Methanol | TEA | 4-Phenylthiazole, 2-Phenylthiazole (minor changes in yield) |

| 5-Phenylisothiazole | Benzene | TEA | Enhanced yield of 4-phenylthiazole |

Multi-component and Annulation Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of substituted isothiazoles, with some offering regioselective access to 3-phenyl derivatives.

One such strategy involves the reaction of enaminoesters, a sulfur source, and a third component that provides the remaining atoms for the isothiazole ring. For example, a three-component reaction of enaminoesters, sulfur, and bromodifluoroacetamides/esters has been developed for the synthesis of thiazoles and isothiazoles nih.govresearchgate.netresearchgate.net. The regioselectivity in these reactions is often governed by the electronic nature of the starting materials and the reaction pathway.

Annulation reactions, which involve the formation of a new ring onto an existing one, also provide a powerful tool for constructing the this compound core. Rhodium-catalyzed annulation reactions, for instance, have been employed in the synthesis of various heterocyclic systems and can be adapted for the regioselective synthesis of this compound derivatives from appropriate precursors researchgate.netmdpi.com.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| Benzaldehyde | Ammonium thiocyanate | α-Haloketone | Base | 2-Amino-4-phenylthiazole derivatives (related structures) |

| Enaminoester | Sulfur | Bromodifluoroacetamide | - | Substituted isothiazoles |

| Phenyl-substituted alkyne | Nitrile sulfide | - | Thermal or photochemical | This compound derivatives |

Oxidative Cyclization Protocols

Oxidative cyclization methods involve the formation of the isothiazole ring through an intramolecular cyclization accompanied by an oxidation step. These protocols often start with acyclic precursors containing the necessary nitrogen, sulfur, and carbon atoms in a specific arrangement.

A common strategy involves the oxidative cyclization of β-enaminothiones or related enamines. The enamine precursor, which can be synthesized from a β-dicarbonyl compound and an amine, is then treated with an oxidizing agent in the presence of a sulfur source to effect the cyclization. The regioselectivity of this process is highly dependent on the structure of the enamine precursor. For the synthesis of this compound, a precursor bearing a phenyl group at the appropriate position is required.

Molecular iodine has been utilized as a promoter for oxidative cyclization in the synthesis of various sulfur- and nitrogen-containing heterocycles frontiersin.org. These methods offer mild reaction conditions and can be highly regioselective. For instance, an iodine-mediated oxidative cyclization of enaminones with thioamides can lead to the formation of thiazoles, and similar strategies can be envisioned for isothiazole synthesis mdpi.com.

| Precursor | Oxidizing Agent | Sulfur Source | Key Features |

| 3-Amino-1-phenyl-2-propen-1-thione | Iodine | Internal | Intramolecular cyclization |

| β-Enaminone | N-Bromosuccinimide (NBS) | Lawesson's reagent | Two-step, one-pot procedure |

| Arylamidrazone | Metal catalyst (e.g., RuCl3) | Internal | Regiodivergent outcomes depending on the catalyst researchgate.net |

Functionalization and Derivatization of the this compound Scaffold

The derivatization of the this compound system can be approached by modifying either the phenyl ring or the isothiazole core. These modifications are crucial for tuning the molecule's physicochemical and biological properties.

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of aromatic systems. In the case of this compound, both the phenyl ring and the isothiazole ring can potentially undergo substitution, with the regioselectivity being governed by the electronic nature of each ring and any existing substituents.

The isothiazole ring is generally considered an electron-withdrawing heterocycle. Consequently, it deactivates the attached phenyl ring towards electrophilic attack, directing incoming electrophiles primarily to the meta-position of the phenyl ring. Conversely, the phenyl group at the 3-position of the isothiazole ring influences the reactivity of the isothiazole core. The C4 and C5 positions of the isothiazole ring are available for substitution, with the C4 position being generally more susceptible to electrophilic attack due to electronic factors.

| Substituent on Phenyl Ring | Position on Phenyl Ring | Directing Effect | Predicted Major Product(s) |

|---|---|---|---|

| -OCH₃ | para | ortho, para-directing (activating) | Substitution at C2' and C6' of the phenyl ring |

| -NO₂ | meta | meta-directing (deactivating) | Substitution at C5' of the phenyl ring |

| -Cl | para | ortho, para-directing (deactivating) | Substitution at C2' and C6' of the phenyl ring |

Halogenation is a key transformation for introducing a versatile handle for further functionalization. The halogenation of this compound can be achieved using various reagents. For instance, bromination of this compound derivatives can be accomplished using N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of this reaction is highly dependent on the reaction conditions and the existing substitution pattern. Research has shown the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid, indicating that direct functionalization of the isothiazole ring is possible mdpi.com. The C4 position of the isothiazole ring is often the preferred site for halogenation in the absence of strongly directing groups.

Other electrophilic substitution reactions such as nitration (using a mixture of nitric acid and sulfuric acid) and sulfonation (using fuming sulfuric acid) are expected to follow the general principles of site-selectivity outlined above, primarily targeting the meta-position of the phenyl ring. Friedel-Crafts acylation and alkylation, catalyzed by Lewis acids like AlCl₃, would also be directed to the meta-position of the phenyl ring, although the deactivating nature of the isothiazole ring might necessitate harsh reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated this compound derivatives are excellent substrates for these transformations.

Common palladium-catalyzed cross-coupling reactions applicable to the this compound scaffold include:

Suzuki Coupling: Reaction of a halo-3-phenylisothiazole with a boronic acid or ester to form a C-C bond.

Heck Reaction: Coupling of a halo-3-phenylisothiazole with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction of a halo-3-phenylisothiazole with a terminal alkyne to form an alkynyl-substituted derivative.

Buchwald-Hartwig Amination: Amination of a halo-3-phenylisothiazole to introduce a nitrogen-based substituent.

These reactions can be used to introduce a wide variety of substituents onto either the phenyl ring or the isothiazole core, depending on the position of the halogen atom. For instance, a 4-iodo-3-phenylisoxazole, a close analog of this compound, has been shown to undergo both Heck and Sonogashira coupling reactions, suggesting similar reactivity for the corresponding isothiazole derivatives nih.gov.

| Reaction | Substrate | Coupling Partner | Product Type | Reference Analogy |

|---|---|---|---|---|

| Suzuki Coupling | Bromo-3-phenylisothiazole | Arylboronic acid | Aryl-substituted this compound | General Suzuki Reaction |

| Heck Reaction | Iodo-3-phenylisothiazole | Alkene | Alkenyl-substituted this compound | nih.gov |

| Sonogashira Coupling | Iodo-3-phenylisothiazole | Terminal Alkyne | Alkynyl-substituted this compound | nih.gov |

| Buchwald-Hartwig Amination | Bromo-3-phenylisothiazole | Amine | Amino-substituted this compound | General Buchwald-Hartwig Reaction |

Modifications of the Phenyl Ring and Isothiazole Core

Beyond electrophilic substitution and cross-coupling reactions, other synthetic strategies can be employed to modify the this compound scaffold.

Modifications of the phenyl ring can be achieved through functional group interconversions of substituents introduced via EAS or cross-coupling reactions. For example, a nitro group can be reduced to an amino group, which can then be further derivatized. A cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

The isothiazole core can also be functionalized through various methods. The synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid from the corresponding carboxamide demonstrates the possibility of manipulating functional groups at the C5 position mdpi.com. Furthermore, metalation of the isothiazole ring, for instance through lithiation, can generate a nucleophilic center that can react with various electrophiles to introduce a wide range of substituents.

Cascade and Domino Synthetic Approaches for Complex Architectures

Cascade and domino reactions offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single pot. While specific examples involving this compound are not extensively reported, the principles of these reactions can be applied to construct fused heterocyclic systems and other intricate architectures.

For instance, a suitably functionalized this compound derivative could be designed to undergo an intramolecular cascade reaction, leading to the formation of a polycyclic system incorporating the isothiazole ring. A domino reaction could involve an initial intermolecular reaction at one position of the this compound scaffold, which then triggers a series of subsequent intramolecular transformations to build up molecular complexity. Reviews on the synthesis of thiazole (B1198619) derivatives via domino reactions suggest that similar strategies could be developed for their isothiazole counterparts nih.gov.

Design and Synthesis of this compound-Containing Hybrid Heterocycles

The design of this compound-based hybrid heterocycles is predicated on the principle of molecular hybridization, where the unique physicochemical properties of the isothiazole ring are combined with those of other heterocyclic systems to create molecules with potentially enhanced biological activity or novel material characteristics. Synthetic strategies typically involve the use of a functionalized this compound precursor that can undergo cyclization or condensation reactions to form an additional fused heterocyclic ring.

A key intermediate in the synthesis of these hybrid molecules is often a this compound derivative bearing reactive functional groups at adjacent positions, which are amenable to ring-closure reactions. For instance, derivatives with amino, cyano, or carbonyl functionalities are common starting points for the construction of fused pyrazoles, pyrimidines, and pyridines.

The synthesis of pyrazolo[4,3-d]isothiazoles, a class of fused hybrid heterocycles, can be achieved through the cyclization of appropriately substituted this compound precursors. One common approach involves the use of a this compound derivative containing a hydrazine or a precursor to a hydrazine group adjacent to a carbonyl or cyano group.

For example, the synthesis of 4-methyl-6-substituted-6H-pyrazolo[3,4-c]isothiazol-3-amines has been reported starting from 2-cyano-3-(2-arylhydrazinyl)-2-butenethioamides. These precursors undergo cyclization to form the fused pyrazole ring. The process involves the concomitant oxidation of both the amino and thiocarbamoyl functions of the aromatic ring, leading to ring closure and the formation of the pyrazolo[3,4-c]isothiazole core tandfonline.com. While this example does not start with a pre-formed this compound, the principles of cyclization of a thioamide precursor are relevant to the construction of isothiazole-fused systems.

Investigations into the preparation of new pyrazolo[4,3-d]isothiazole derivatives have also been described, highlighting the ongoing interest in this class of hybrid heterocycles mdpi.com.

The construction of the isothiazolo[4,3-d]pyrimidine ring system often involves the reaction of a 3-amino-4-cyano-isothiazole derivative with a suitable one-carbon synthon, such as an isothiocyanate. This approach leads to the formation of the fused pyrimidine ring.

For instance, various derivatives of 5-aryl-4-imino-3-(phenylamino)-4,5-dihydroisothiazolo[3,4-d]pyrimidines have been synthesized through the treatment of 3-amino-4-cyano-5-(phenylamino)isothiazole with different aryl isothiocyanates. The proposed mechanism involves a nucleophilic attack of the amino group of the isothiazole onto the aryl isothiocyanate, followed by a proton exchange and subsequent cyclization through a nucleophilic attack of the aryl amine onto the nitrile group of the isothiazole precursor tandfonline.com.

Other synthetic methods for isothiazolopyrimidines include the condensation of aroyl halides with malononitrile to form an intermediate that is then converted to the final product through a series of reactions tandfonline.com.

The synthesis of isothiazolo[5,4-b]pyridines, another important class of hybrid heterocycles, has been explored through various synthetic routes. One approach is based on the cleavage of the N–O bond in isoxazolopyridine-4-thiols, which affords hydroxy derivatives that can be further functionalized to yield the desired isothiazolo[5,4-b]pyridine core researchgate.net.

More direct methods involve the construction of the pyridine ring onto a pre-existing isothiazole scaffold or vice versa. For example, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were efficiently prepared in a seven-step synthesis starting from commercially available 2,4-dichloro-3-nitropyridine nih.gov. Although this example pertains to a thiazole derivative, the synthetic strategy of building a pyridine ring onto a five-membered sulfur-containing heterocycle is a relevant concept.

The table below summarizes some of the synthetic approaches towards isothiazole-containing hybrid heterocycles.

| Hybrid Heterocycle System | Precursor/Starting Material | Key Reaction Type | Reference |

| Pyrazolo[3,4-c]isothiazole | 2-Cyano-3-(2-arylhydrazinyl)-2-butenethioamide | Oxidative Cyclization | tandfonline.com |

| Isothiazolo[3,4-d]pyrimidine | 3-Amino-4-cyano-5-(phenylamino)isothiazole and Aryl isothiocyanate | Heterocyclization | tandfonline.com |

| Isothiazolo[5,4-b]pyridine | Isoxazolopyridine-4-thiols | Ring Transformation | researchgate.net |

| Thiazolo[5,4-b]pyridine | 2,4-dichloro-3-nitropyridine | Multi-step Synthesis | nih.gov |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are fundamental for identifying functional groups and understanding the nature of chemical bonds within the molecular structure.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pubwikipedia.org For the isothiazole (B42339) class of compounds, FT-IR spectra provide characteristic bands that confirm the presence of the heterocyclic ring and its substituents.

In derivatives of 3-phenylisothiazole, specific vibrational modes can be assigned to observed absorption bands. For instance, in 4-bromo-3-phenylisothiazole (B92122), a strong absorption band observed at 1628 cm⁻¹ is attributed to the C=N stretching vibration of the isothiazole ring. The infrared spectrum of 5-phenylisothiazole, a closely related isomer, showed a characteristic absorption for a nitrile functional group at 2209 cm⁻¹ after photochemical cleavage, demonstrating the utility of IR in studying reaction products. acs.org

The interpretation of the vibrational spectra of complex heterocyclic molecules like this compound is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict harmonic and anharmonic frequencies. nih.gov The analysis of the parent thiazole (B1198619) ring shows characteristic ring stretching vibrations typically located in the 1300-1600 cm⁻¹ region. researchgate.net The spectrum of this compound is therefore expected to show these characteristic isothiazole ring vibrations alongside the well-known bands associated with the phenyl group, such as aromatic C-H and C=C stretching vibrations.

A summary of expected characteristic FT-IR bands for this compound and its derivatives is presented below.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Compound Context | Reference |

| ~3100-3000 | Aromatic C-H Stretch | Phenyl Group | researchgate.net |

| ~1628 | C=N Stretch | Isothiazole Ring (in bromo-derivative) | |

| ~1600-1450 | Aromatic C=C Ring Stretch | Phenyl Group | researchgate.net |

| ~1400-1300 | Isothiazole Ring Stretch | Isothiazole Ring | researchgate.net |

| ~644 | C-Br Stretch | Bromo-substituent (for comparison) |

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects molecular vibrations by measuring the inelastic scattering of monochromatic light. While specific experimental Raman data for this compound is not prominently available in the surveyed literature, its application is well-established for related heterocyclic structures. nih.gov

For a comprehensive vibrational analysis, FT-Raman spectroscopy is often used in conjunction with FT-IR. nih.gov This is because vibrational modes that are weak or inactive in IR spectroscopy may be strong and readily observed in Raman spectroscopy, and vice-versa. For non-centrosymmetric molecules, this complementarity provides a more complete picture of the vibrational framework. Studies on analogous compounds, such as 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea, have demonstrated the successful use of FT-Raman spectroscopy, with assignments aided by Potential Energy Distribution (PED) analysis from DFT calculations. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, the absorption of UV-Vis light typically corresponds to π → π* transitions.

Studies on this compound and its isomer, 5-phenylisothiazole, show that they exhibit structureless absorption spectra in methylcyclohexane, with extinction coefficients that are consistent with π → π* transitions. acs.org The parent thiazole ring system's lowest energy absorption bands are known to be dominated by intense π → π* valence states. researchgate.net The introduction of the phenyl group at the C3 position leads to conjugation, which influences the energy of these transitions.

The electronic absorption spectrum of 3-bromo-4-phenylisothiazole-5-carboxylic acid, a derivative, shows an absorption maximum (λmax) at 298 nm in dichloromethane, which is attributed to the intact isothiazole ring system. mdpi.com This provides an example of the absorption region expected for such conjugated systems.

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| This compound | Methylcyclohexane | N/A | π → π | acs.org |

| 3-Bromo-4-phenylisothiazole-5-carboxylic acid | Dichloromethane | 298 | π → π | mdpi.com |

Note: Specific λmax value for unsubstituted this compound was not detailed in the referenced abstract.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, including bond lengths, bond angles, and crystal packing. While the crystal structure for the unsubstituted this compound is not detailed in the surveyed results, extensive structural information can be derived from closely related derivatives.

The analysis of 3-hydroxy-5-(methylsulphonyl)-4-phenylisothiazole reveals key geometric parameters of the isothiazole ring. rsc.org In this derivative, the isothiazole ring is planar to within ±0.009 Å. rsc.org The crystal structure of 5-(3-phenylisothiazol-5-yl)-1,3,4-oxathiazol-2-one also confirms that the this compound moiety itself is nearly planar. iucr.org

A critical structural parameter is the dihedral angle between the phenyl and isothiazole rings, which is influenced by steric effects from other substituents. In 5-(3-phenylisothiazol-4-yl)-1,3,4-oxathiazol-2-one, the dihedral angle between the isothiazole ring and the phenyl ring is 61.18 (7)°. iucr.org This twisting disrupts the π-conjugation between the two ring systems.

Key crystallographic data from derivatives containing the this compound skeleton are summarized below.

| Parameter | Value | Compound Context | Reference |

| Crystal System | Monoclinic | 3-hydroxy-5-(methylsulphonyl)-4-phenylisothiazole | rsc.org |

| Space Group | P2₁/c | 3-hydroxy-5-(methylsulphonyl)-4-phenylisothiazole | rsc.org |

| Bond Lengths | |||

| C–S | 1.715(8) Å | Isothiazole ring in a derivative | rsc.org |

| N–S | 1.661(7) Å | Isothiazole ring in a derivative | rsc.org |

| Bond Angles | |||

| N–S–C | 93.3(4)° | Isothiazole ring in a derivative | rsc.org |

| Dihedral Angle | |||

| Isothiazole-Phenyl | 61.18(7)° | 5-(3-phenylisothiazol-4-yl)-1,3,4-oxathiazol-2-one | iucr.org |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential tools for studying the interactions of molecules with biological targets and for analyzing their conformational behavior over time.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to understand binding modes and to screen virtual libraries of compounds. nih.govplos.org Numerous studies have employed molecular docking for phenylthiazole and isothiazole (B42339) derivatives to investigate their potential as inhibitors of various biological targets. mdpi.combohrium.comchemrxiv.orgnih.gov

These studies reveal that the phenylisothiazole scaffold can form key interactions within the active sites of enzymes. Common interactions include hydrogen bonds, hydrophobic interactions, and π-stacking or π-cation interactions. d-nb.inforesearchgate.net For example, docking studies of isothiazole derivatives as inhibitors of Hepatitis C Virus (HCV) polymerase NS5B and phenylthiazole derivatives against SARS-CoV-2 main protease (MPro) have identified crucial amino acid residues involved in binding. mdpi.comchemrxiv.org Similarly, docking has been used to study the binding of phenylthiazole derivatives to targets like Candida albicans cytosolic leucyl-tRNA synthetase and lanosterol (B1674476) C14α-demethylase. d-nb.infomdpi.com The results, often expressed as a docking score or binding energy, help in rationalizing the structure-activity relationships and guiding the design of more potent analogues. bohrium.commdpi.comconnectjournals.com

| Target Protein | Organism/Disease | Phenylisothiazole Derivative Type | Key Findings from Docking |

| NS5B Polymerase mdpi.com | Hepatitis C Virus | Isothiazole derivatives | Confirmation of inhibitory potential at the active site. mdpi.comnih.gov |

| Main Protease (MPro) chemrxiv.org | SARS-CoV-2 | Phenylthiazole moiety | Binding driven by π-stacking with His41 and S/π interactions. chemrxiv.org |

| Leucyl-tRNA Synthetase d-nb.info | Candida albicans | Hybrid phenylthiazole-1,3,5-triazine | Interactions stabilized by hydrogen bonds and pi-cation interactions. nih.govd-nb.info |

| Lanosterol C14α-demethylase mdpi.com | Candida albicans | 4-phenyl-1,3-thiazole derivatives | Favorable binding energies support antifungal activity. mdpi.com |

This table is generated based on findings from studies on various derivatives of the core phenylisothiazole structure.

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the assessment of conformational stability and flexibility over time. cresset-group.com MD simulations are often used to refine the results of molecular docking by evaluating the stability of the predicted ligand-protein complex in a simulated physiological environment. nih.govtandfonline.com

For phenylthiazole and isothiazole derivatives, MD simulations have been used to confirm the stability of their binding poses within target enzymes. mdpi.comnih.gov By simulating the system for nanoseconds or even microseconds, researchers can observe the conformational drifts of the ligand and protein, ensuring that the interactions identified in docking are maintained. nih.govmdpi.com These simulations are crucial for understanding induced-fit effects, where the protein may undergo conformational changes upon ligand binding. nih.gov Analysis of MD trajectories can reveal the persistence of key hydrogen bonds and other interactions, providing a more robust model of the ligand-target complex and helping to understand the dynamic nature of the binding event. mdpi.commdpi.com

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the structural or physicochemical properties of a set of compounds with a specific property or biological activity. unimore.itintofuture.orgresearchgate.net These models are valuable for predicting the properties of new, unsynthesized compounds.

Studies on isothiazole and thiazole (B1198619) derivatives have successfully employed QSPR/QSAR methodologies. mdpi.comjapsonline.comresearchgate.net These investigations typically involve calculating a wide range of molecular descriptors (e.g., topological, electronic, geometric) for a series of compounds. mdpi.comunimore.it Statistical techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to build a mathematical model that links these descriptors to an observed property, such as inhibitory activity (pIC₅₀) or chromatographic retention. mdpi.comnih.govresearchgate.net The predictive power of the resulting models is assessed through internal and external validation procedures. mdpi.com Such models have been developed for isothiazole derivatives to predict their inhibitory activity against HCV NS5B polymerase, providing a tool to design new compounds with potentially enhanced activity. mdpi.comnih.govresearchgate.net

Theoretical Studies of Intramolecular Interactions (e.g., Hydrogen Bonding, Aromaticity)

Theoretical calculations are instrumental in analyzing the subtle intramolecular and intermolecular interactions that govern molecular conformation and crystal packing. These interactions include hydrogen bonds, stacking of π-systems, and dispersion forces. nih.gov

For derivatives of 3-phenylisothiazole, computational studies have been used to understand their crystal structures. nih.govresearchgate.net For example, in a study on methyl 4-amino-3-phenylisothiazole-5-carboxylate, quantum chemical calculations of pairwise interaction energies were used to analyze the packing motifs. nih.govresearchgate.netresearcher.life The study identified that stacking interactions between the π-systems are the strongest forces, leading to the formation of molecular columns. researchgate.net These columns are then linked by intermolecular hydrogen bonds, such as N–H⋯O and C–H⋯O, to form more complex layered structures. researchgate.netbeilstein-journals.org The aromaticity of the isothiazole and phenyl rings contributes significantly to these stacking interactions. Understanding these non-covalent forces is essential for predicting and controlling the solid-state properties of these materials. nih.gov

Mechanistic Insights into 3 Phenylisothiazole Reactivity

Elucidation of Electrophilic Substitution Mechanisms

Electrophilic substitution is a fundamental reaction class for aromatic and heteroaromatic systems. The general mechanism proceeds through a three-step sequence: the generation of a potent electrophile, the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation (often called a sigma complex or arenium ion), and finally, the removal of a proton from the site of attack to restore the system's aromaticity. uni.luuni.lufishersci.fi

In the case of 3-phenylisothiazole, this mechanism is exemplified by its bromination. The reaction involves the dropwise addition of bromine dissolved in acetic acid to a cooled solution of this compound. uni.lu

Step 1: Generation of Electrophile: Bromine (Br₂) itself can be polarized by the solvent or a Lewis acid catalyst to generate a positive bromine species (Br⁺), which acts as the electrophile. nih.gov

Step 2: Formation of the Sigma Complex: The isothiazole (B42339) ring, activated by the phenyl group, attacks the electrophilic bromine. The attack preferentially occurs at the C4 position, which is para to the sulfur atom of the isothiazole ring. uni.lu This step disrupts the aromaticity of the isothiazole ring and forms a carbocationic intermediate, the sigma complex, which is stabilized by resonance.

Step 3: Restoration of Aromaticity: A base (such as the acetic acid solvent) removes the proton from the C4 carbon, collapsing the sigma complex and restoring the stable aromatic isothiazole ring, yielding the final product, 4-bromo-3-phenylisothiazole (B92122). uni.lu Controlling the temperature is crucial to prevent side reactions like di-substitution. uni.lu

Detailed Analysis of Photoinduced Rearrangement Mechanisms

Upon irradiation, this compound undergoes a fascinating and complex series of rearrangements, known as phototransposition. These reactions proceed via high-energy intermediates and multiple competing pathways, leading to isomeric products. nih.govatamanchemicals.com

Photochemical reactions are initiated by the absorption of light, which promotes a molecule to an electronically excited state. For phenylisothiazoles, the phototransposition reactions proceed from their first singlet excited state, designated S₁(π,π). nih.govnih.gov This state is reached when an electron from a π bonding orbital is promoted to a π antibonding orbital. fishersci.se This initial energy absorption is very rapid. uni-freiburg.de The molecule in the S₁ state is highly energetic and can undergo transformations not possible in its ground state, such as bond cleavage and skeletal rearrangement, before eventually relaxing back to the ground state. atamanchemicals.comuni-freiburg.de

The rearrangement from the S₁ excited state involves the formation of transient, high-energy intermediates. Key proposed intermediates in the photoisomerization of isothiazoles include bicyclic valence isomers, often referred to as Dewar-type isomers, and diradical species. nih.govuni.luuni.lu

Dewar Isomer: One major pathway involves an electrocyclic ring closure of the excited isothiazole to form a highly strained, bicyclic intermediate analogous to Dewar benzene. nih.govnih.govnih.gov This intermediate can then undergo a "sulfur walk" (sigmatropic shift of the sulfur atom) to form other bicyclic isomers, which ultimately ring-open to the final rearranged thiazole (B1198619) or isothiazole products. nih.govnih.gov Computational studies suggest that the formation of the initial Dewar intermediate can be a barrierless process from the S₁ state. nih.gov

Diradical Intermediates: An alternative pathway begins with the photochemical cleavage of the weakest bond in the ring, the S-N bond. nih.gov This homolytic cleavage results in the formation of a species that can be described as a diradical or as a β-thioformylvinyl nitrene. nih.gov This intermediate is central to the N₂-C₃ interchange mechanism.

Unlike some of its isomers, this compound undergoes phototransposition through the competition between two primary mechanistic pathways. nih.gov This dual reactivity has been elucidated through detailed studies, including deuterium (B1214612) labeling experiments. The main photoproducts formed upon irradiation of this compound (4) are 4-phenylthiazole (B157171) (2) and 2-phenylthiazole (B155284) (3). nih.gov

Electrocyclic Ring Closure-Heteroatom Migration: This pathway proceeds via the Dewar-type bicyclic intermediates. For this compound, this involves a single sulfur walk that converts it to 4-phenylthiazole. nih.gov This is described as a P₆ permutation pathway. Deuterium labeling confirmed this mechanism; the irradiation of 5-deuterio-3-phenylisothiazole yielded 4-phenylthiazole with the deuterium atom having migrated accordingly. nih.gov

N₂-C₃ Interchange Pathway: This route involves the initial breaking of the S-N bond to form the diradical/nitrene intermediate. nih.gov Subsequent ring closure leads to an interchange of the positions of the nitrogen atom and the adjacent C3 carbon. This mechanism, also known as a P₄ permutation, is responsible for the formation of 2-phenylthiazole from this compound. nih.gov

The table below summarizes the results from a representative experiment.

| Starting Material | Conditions | Product | Yield (%) | Permutation Pathway | Reference |

|---|---|---|---|---|---|

| This compound (4) | Irradiation in Methanol + TEA | 4-Phenylthiazole (2) | 8.7 | P₆ (Electrocyclic Ring Closure) | nih.gov |

| 2-Phenylthiazole (3) | 3.3 | P₄ (N₂-C₃ Interchange) |

Solvatochromic Effects on Reaction Mechanisms

Solvatochromism describes the change in a substance's color (or more broadly, its absorption or emission spectrum) when it is dissolved in different solvents. ontosight.aiuni.lu This phenomenon arises from the differential stabilization of the molecule's ground and excited states by the solvent. ontosight.ai A solvent's polarity can therefore significantly influence photochemical reaction mechanisms by stabilizing or destabilizing key intermediates or transition states. alfa-chemistry.com

A significant mechanistic finding for this compound is that its phototransposition is largely unaffected by the solvent environment. nih.govnih.gov Studies have shown that changing the solvent polarity or adding a base like triethylamine (B128534) (TEA) does not alter the distribution of photoproducts. nih.govnih.govontosight.ai

This is in stark contrast to its isomer, 5-phenylisothiazole. For 5-phenylisothiazole, the reaction pathway is highly sensitive to the solvent. nih.govnih.gov In a non-polar solvent like benzene, it reacts exclusively via the electrocyclic ring closure pathway. However, in a more polar solvent and in the presence of TEA, the N₂-C₃ interchange pathway becomes the dominant route. nih.gov The insensitivity of this compound's reactivity to these factors suggests that the transition states for its competing pathways are not significantly different in polarity, or that the intrinsic reaction kinetics are not overcome by solvent stabilization effects.

Catalytic Reaction Mechanisms Involving this compound

Beyond photochemical reactions, this compound and its derivatives can participate in powerful catalytic transformations, particularly transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic chemistry for constructing complex molecules.

A key example is the palladium-catalyzed Suzuki cross-coupling reaction. The derivative, 4-bromo-3-phenylisothiazole, can be coupled with phenylboronic acid to form 3,4-diphenylisothiazole in high yield. uni.lu

The generally accepted mechanism for a Suzuki coupling involves a catalytic cycle with a palladium(0) species:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-3-phenylisothiazole, forming a Pd(II) intermediate.

Transmetalation: The phenyl group from the phenylboronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups (the isothiazole and the phenyl) are eliminated from the palladium center, forming the new carbon-carbon bond of the 3,4-diphenylisothiazole product and regenerating the active Pd(0) catalyst, which can then begin a new cycle.

The table below summarizes the conditions for this specific catalytic reaction.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromo-3-phenylisothiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 3,4-Diphenylisothiazole | 87 | uni.lu |

This type of catalytic reaction demonstrates the utility of the this compound scaffold as a building block for creating more complex, functionalized molecular architectures.

Compound Reference Table

Coordination Chemistry and Ligand Applications

3-Phenylisothiazole as a Ligand in Metal Coordination Complexes

The potential for this compound to act as a ligand in metal coordination complexes stems from the presence of a nitrogen atom within the isothiazole (B42339) ring, which possesses a lone pair of electrons available for donation to a metal center. In the broader context of isothiazole chemistry, coordination to metal ions typically occurs through this nitrogen atom. thieme-connect.comthieme-connect.com The sulfur atom in the isothiazole ring is generally considered a much weaker donor and is less likely to participate in coordination.

While specific examples of metal complexes with this compound as the primary ligand are not well-documented, theoretical considerations suggest it would likely coordinate in a monodentate fashion through the nitrogen atom. The presence of the phenyl group at the 3-position could influence the steric and electronic properties of the ligand, potentially affecting the stability and geometry of any resulting metal complexes.

Design and Synthesis of this compound-Derived Ligands

The synthesis of this compound itself and its derivatives has been reported, often in the context of creating biologically active molecules. thieme-connect.com For instance, cycloaddition reactions have been employed to produce derivatives like this compound-4-carboxylic acid. thieme-connect.com Such functionalized derivatives hold promise for the design of more complex, multidentate ligands. A carboxylic acid group, for example, could provide an additional coordination site, allowing for chelation to a metal ion in conjunction with the isothiazole nitrogen.

However, the literature is largely silent on the deliberate design and synthesis of ligands where this compound is a key component for the express purpose of studying their coordination chemistry. The development of such ligands would be a crucial step in exploring the potential of this particular isothiazole isomer in materials science and catalysis.

Structural Characterization of Metal-Isothiazole Complexes

Unfortunately, there is a lack of published crystal structures for metal complexes of this compound. Without such data, any discussion of the precise structural parameters of its complexes remains speculative. Future research involving the synthesis and crystallographic analysis of these complexes is needed to elucidate these details.

Electronic and Spectroscopic Properties of Coordination Compounds

The electronic and spectroscopic properties of coordination compounds provide insight into the nature of the metal-ligand bonding and the electronic structure of the complex. Techniques such as UV-Vis and NMR spectroscopy are standard tools for this purpose.

In the case of isothiazole complexes, electronic absorption spectra can reveal ligand-to-metal or metal-to-ligand charge transfer bands, as well as d-d transitions for transition metal complexes. researchgate.netuomustansiriyah.edu.iq For instance, ruthenium(II) complexes with substituted isothiazole ligands have been studied, and their electronic spectra have been used to investigate their interactions with DNA. researchgate.net

Specific electronic and spectroscopic data for this compound complexes are not available. It is reasonable to assume that coordination of this compound to a metal ion would lead to shifts in the absorption bands of the ligand, but without experimental data, a detailed analysis is not possible.

Applications of this compound Complexes in Catalysis

Metal complexes based on isothiazole derivatives have shown promise in catalysis. For example, palladium complexes of certain isothiazole derivatives have been investigated for their catalytic activity in cross-coupling reactions. researchgate.netthieme-connect.com The electronic and steric properties of the isothiazole ligand can influence the efficacy of the catalyst.

However, the catalytic applications of metal complexes containing this compound have not been explored. Research in this area could potentially uncover new catalysts for a variety of organic transformations. The synthesis and screening of such complexes would be a necessary first step in this direction.

Non Clinical Biological Activities and Mechanistic Studies

Antimicrobial Activity Research (In Vitro and Non-Human In Vivo)

Phenylthiazole derivatives have emerged as a promising class of antimicrobial agents, with research demonstrating potent activity against a wide spectrum of multidrug-resistant bacteria and pathogenic fungi. nih.gov

The antibacterial potential of phenylthiazole derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. In vitro studies have consistently shown that these compounds exhibit significant inhibitory effects.

A series of newly synthesized 3-phenylthiazole derivatives demonstrated broad-spectrum activity. tandfonline.com Testing against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, revealed that several compounds had excellent antimicrobial activity. tandfonline.comtandfonline.com For instance, one derivative, compound 6d (structure not detailed in source), was found to have potency equivalent to Ampicillin in inhibiting the growth of Bacillus subtilis. tandfonline.comtandfonline.com Other derivatives also showed high activity, with inhibition exceeding 90% against the tested microbes. tandfonline.com

Further studies have focused on tackling antibiotic resistance. Phenylthiazole scaffolds have been identified as having strong potential as lead compounds against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Phenyl-1,3-thiazole substituted amino-s-triazine derivatives have also shown good antibacterial activity against both Gram-positive (B. subtilis, B. cereus, S. aureus) and Gram-negative (S. typhi, E. coli, K. aerogenes) bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 µg/ml for the most active compounds. researchgate.netmdpi.com In another study, phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety were synthesized and showed remarkable activity against plant pathogenic bacteria, with compound 5k being significantly more effective against Ralstonia solanacearum (EC50 = 2.23 μg/mL) than the commercial agent Thiodiazole copper (EC50 = 52.01 μg/mL). nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Phenylthiazole Derivatives| Compound Series | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 3-Phenylthiazoles (6a-i) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Compound 6d showed potency equivalent to Ampicillin against B. subtilis. Compounds 6a, 6d, and 6f showed >90% activity. | tandfonline.comtandfonline.com |

| Phenyl-1,3-thiazole substituted amino s-triazines | B. subtilis, B. cereus, S. aureus, S. typhi, E. coli, K. aerogenes | Good activity observed with MIC values ranging from 4-64 µg/ml. | researchgate.netmdpi.com |

| Phenylthiazoles with 1,3,4-thiadiazole thione moiety (5a-5p) | R. solanacearum, X. oryzae pv. oryzae | Compound 5k showed excellent activity against R. solanacearum with an EC50 of 2.23 μg/mL. | nih.gov |

| Phenylthiazoles with tert-butyl moiety | MRSA, C. difficile | Compound 20 showed good anti-MRSA activity (MIC = 4 μg mL−1) and potent activity against C. difficile. | nih.gov |

The antifungal properties of phenylthiazole derivatives have been investigated against a range of human and plant fungal pathogens. These compounds have shown significant efficacy, including against drug-resistant strains.

In one study, a series of 3-phenylthiazole derivatives were tested against Aspergillus flavus and Candida albicans, with several compounds showing excellent activity exceeding 90% inhibition. tandfonline.comtandfonline.com Research into phenylthiazole small molecules identified a lead compound, Compound 1 , that was highly potent against drug-resistant C. albicans and the emerging multidrug-resistant pathogen Candida auris, with MIC values ranging from 0.25-2 µg/mL. nih.gov This compound also exhibited rapid fungicidal activity, eliminating the fungal burden within 30 minutes, and was effective against other yeasts (Cryptococcus) and molds (Aspergillus). nih.gov Furthermore, it displayed potent antibiofilm activity and prolonged the survival of Caenorhabditis elegans infected with C. albicans and C. auris. nih.gov

Other studies have explored phenylthiazole derivatives for agricultural applications. Compounds containing an acylhydrazone moiety were found to be particularly effective against Magnaporthe oryzae, the fungus that causes rice blast. mdpi.com Several of these derivatives had EC50 values superior to the commercial fungicide Isoprothiolane. mdpi.com Similarly, derivatives bearing a 1,3,4-thiadiazole thione moiety showed excellent activity against Sclerotinia sclerotiorum, with compound 5b having an EC50 value (0.51 μg/mL) equivalent to the commercial fungicide Carbendazim. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Phenylthiazole Derivatives| Compound Series/Name | Fungal Strains Tested | Activity Measure | Key Findings | Reference |

|---|---|---|---|---|

| 3-Phenylthiazoles (4d, 6d, 6f) | Aspergillus flavus, Candida albicans | % Inhibition | Showed excellent activity (>90% inhibition). | tandfonline.comtandfonline.com |

| Phenylthiazole Compound 1 | C. albicans, C. auris, Cryptococcus spp., Aspergillus spp. | MIC | Potent activity with MICs as low as 0.25-0.50 µg/mL. Also showed antibiofilm activity. | nih.gov |

| Phenylthiazoles with acylhydrazone moiety | Magnaporthe oryzae | EC50 | Compound E26 showed an EC50 of 1.29 μg/mL, superior to Isoprothiolane. | mdpi.com |

| Phenylthiazoles with 1,3,4-thiadiazole thione moiety | Sclerotinia sclerotiorum | EC50 | Compound 5b showed an EC50 of 0.51 μg/mL, equivalent to Carbendazim. | nih.gov |

| 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives | Candida albicans | MIC | Compound 7e showed a promising MIC of 3.9 μg/mL, superior to fluconazole. | mdpi.com |

Structure-activity relationship (SAR) studies have been crucial in optimizing the antimicrobial potency of phenylthiazole derivatives. These studies have identified key structural features that govern their biological activity.

A fundamental finding is that the phenylthiazole ring is an essential core for antimicrobial action. tandfonline.com SAR analyses have revealed two critical structural components for potent antibacterial activity: a hydrophilic guanidine head and a lipophilic tail. ekb.eg The nature of the substituents on the phenyl ring significantly influences both antibacterial and antifungal activities. nih.govnih.gov For instance, the introduction of an electron-withdrawing group (like a nitro or chloro group) at the meta-position of the benzene ring was found to enhance antibacterial activity, while placing such groups at the ortho-position favored antifungal activity. nih.gov Conversely, another study found that compounds with electron-withdrawing groups showed better activity against various bacterial strains. researchgate.net

The lipophilicity of the molecule is another critical factor. researchgate.net For antifungal activity, a hydrophobic area represented by the phenyl ring, often with a para-lipophilic substituent, is considered a key pharmacophoric feature. mdpi.com The addition of other heterocyclic rings, such as 1,3,4-thiadiazole or pyrazole, can also modulate the antimicrobial spectrum and potency. nih.govnih.gov For example, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives proved to be superior in antifungal potency to those lacking the C2-hydrazone linkage, suggesting the hydrazone bridge improves affinity for the fungal target enzyme. mdpi.com

Anti-Inflammatory Activity Research (In Vitro and Non-Human In Vivo)

Derivatives of the phenylthiazole scaffold have been investigated for their potential to mitigate inflammatory responses. Research has utilized both in vitro and in vivo models to assess this activity. A study evaluating a series of phenylthiazole derivatives using the carrageenan-induced rat paw edema model, a standard in vivo test for acute inflammation, found that several compounds exhibited significant anti-inflammatory effects. researchgate.net Specifically, compounds designated T1, T4, T6, T11, T13, and T14 showed maximum activity. researchgate.net Another study confirmed these findings using both carrageenan and formalin-induced edema models, noting that a nitro-substituted thiazole (B1198619) derivative showed particularly strong anti-inflammatory activity compared to the standard drug nimesulide. wjpmr.com

In vitro methods have also been employed, such as the albumin denaturation assay, which models protein damage in inflammatory conditions. In one such study, 2,4-disubstituted 1,3-thiazole derivatives were evaluated, with compounds 6a (containing a methyl substituent) and 6c (containing a nitro substituent) showing better activity at concentrations of 800 and 1600 µg/ml compared to the standard drug diclofenac sodium. rasayanjournal.co.in

Research into the mechanisms underlying the anti-inflammatory effects of thiazole derivatives suggests they may act through multiple pathways. One study investigated 1,3-thiazole derivatives as inhibitors of cholinesterases (AChE and BChE), enzymes whose inhibition has been linked to anti-inflammatory effects. The study found a correlation between the compounds' ability to inhibit cholinesterases and their capacity to block the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8), in Peripheral Blood Mononuclear Cells (PBMCs). This indicates that the anti-inflammatory action of these thiazole compounds may be mediated, at least in part, through the modulation of key cytokine signaling pathways.

Anticancer Activity Research (In Vitro and Non-Human In Vivo)

The anticancer potential of phenylthiazole derivatives has been a significant area of investigation, with numerous in vitro studies demonstrating their cytotoxic effects against a variety of human cancer cell lines.

One study reported a novel series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives, among which compound 4c , featuring a para-nitro moiety, showed the best anticancer activity against the SKNMC neuroblastoma cell line. researchgate.net Another investigation of a [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene] derivative found it was most effective against human leukemia cell lines HL-60 and Jurkat, with IC50 values of 7.5 μg/mL and 8.9 μg/mL, respectively. dmed.org.ua

Further research on thiazole derivatives incorporated with a phthalimide structure identified compound 5b as highly potent against the MCF-7 breast cancer cell line (IC50 = 0.2 µM). nih.gov The cytotoxic activity of these compounds was linked to the induction of apoptosis, or programmed cell death. nih.gov This was confirmed through DNA fragmentation analysis and the detection of increased caspase-3 activity, a key enzyme in the apoptotic cascade. nih.gov

Mechanistic studies have begun to elucidate the pathways targeted by these compounds. A naphthalene-azine-thiazole hybrid, compound 6a , showed the highest cytotoxicity against the OVCAR-4 ovarian cancer cell line with an IC50 of 1.569 µM. nih.gov This compound was found to inhibit the PI3Kα enzyme (IC50 = 0.225 µM) and decrease the phosphorylation of its downstream targets Akt and mTOR. nih.gov Furthermore, it arrested the cell cycle in the G2/M phase and increased total apoptosis by 26.8-fold, acting through a caspase-dependent mechanism. nih.gov Similarly, another thiazole derivative, 4c , was shown to induce apoptosis in MCF-7 cells by arresting the cell cycle at the pre-G1 phase. mdpi.com

Table 3: In Vitro Anticancer Activity of Selected Phenylthiazole Derivatives| Compound | Cancer Cell Line | Activity (IC50) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene] derivative | HL-60 (Leukemia) | 7.5 μg/mL | Growth inhibition | dmed.org.ua |

| Compound 4c (para-nitro moiety) | SKNMC (Neuroblastoma) | Not specified | Cytotoxic effect | researchgate.net |

| Compound 5b (thiazole-phthalimide) | MCF-7 (Breast) | 0.2 µM | Induction of apoptosis, Caspase-3 activation | nih.gov |

| Compound 6a (naphthalene-azine-thiazole) | OVCAR-4 (Ovarian) | 1.569 µM | PI3Kα/Akt/mTOR pathway inhibition, G2/M cell cycle arrest, Apoptosis | nih.gov |

| Compound 4c (thiazole derivative) | MCF-7 (Breast) | 2.57 µM | Cell cycle arrest at pre-G1 phase, Apoptosis | mdpi.com |

Cellular Mechanisms of Action

Induction of Apoptosis:

Several studies have demonstrated that derivatives containing the phenyl-thiazole or -isothiazole core can induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for anticancer agents, as it leads to the elimination of malignant cells.

Caspase Activation: A key event in apoptosis is the activation of a family of proteases called caspases. Phenylthiazole derivatives have been shown to be cytotoxic by activating caspase-3, a critical executioner caspase in the apoptotic cascade researchgate.net.

Mitochondrial Pathway: Some benzisothiazolones, which share the core isothiazole (B42339) ring, induce apoptosis through the intrinsic or mitochondrial pathway. This is evidenced by the disruption of the mitochondrial membrane potential, a key initiating event in this pathway rsc.org. Similarly, certain 3-nitrophenylthiazolyl derivatives have been shown to reduce the mitochondrial membrane potential, indicating an induction of intrinsic cellular apoptosis mdpi.com.

DNA Fragmentation: A hallmark of later-stage apoptosis is the fragmentation of nuclear DNA. Studies on thiazole-containing compounds have confirmed their ability to cause DNA fragmentation, further supporting their pro-apoptotic activity nih.gov. For instance, one potent 3-phenylthiazolidine derivative increased total apoptosis 26.8-fold and raised the level of caspase-3 by 4.34 times in OVCAR-4 ovarian cancer cells nih.gov.

Cell Cycle Arrest:

In addition to inducing apoptosis, 3-phenylisothiazole analogues can interfere with the normal progression of the cell cycle in cancerous cells, leading to a halt in proliferation.

G2/M Phase Arrest: Benzisothiazolones have been shown to arrest the cell cycle at the G2/M phase in HeLa cells, as determined by flow cytometric analysis rsc.org. A novel 3-phenylthiazolidine derivative also caused cell cycle arrest at the G2/M phase in OVCAR-4 cells nih.gov.

G1 and S Phase Arrest: Other thiazole derivatives have demonstrated the ability to induce cell cycle arrest at different phases. For example, a 3-nitrophenylthiazole compound caused accumulation in both the G1 and G2/M phases in MDA-MB-231 breast cancer cells mdpi.com. Another thiazole derivative was found to induce cell cycle arrest at the G1/S phase and increase the accumulation of cells in the pre-G1 phase, which is indicative of apoptosis mdpi.com.

Efficacy Studies in Cancer Cell Lines and Non-Human Models

The cytotoxic efficacy of phenylisothiazole and its related thiazole derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy.

Derivatives have shown potent activity against several cancer types, including:

Ovarian Cancer: A methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate derivative (Compound 6a) displayed significant cytotoxicity against the OVCAR-4 ovarian cancer cell line with an IC₅₀ value of 1.569 ± 0.06 µM nih.gov.

Breast Cancer: A phthalimide derivative incorporating a 2-chlorophenyl-1,3-thiazole moiety (Compound 5b) was found to be highly potent against the MCF-7 breast cancer cell line, with an IC₅₀ of 0.2 ± 0.01 µM nih.gov. Another thiazole derivative (Compound 4c) also showed potent activity against MCF-7 cells with an IC₅₀ of 2.57 ± 0.16 µM mdpi.com.

Liver Cancer: The aforementioned thiazole derivative (Compound 4c) was also effective against the HepG2 liver cancer cell line, with an IC₅₀ of 7.26 ± 0.44 µM mdpi.com.

Colon Cancer: Phenyl triazole derivatives, which are structurally related to phenylthiazoles, exhibited anti-proliferative activities against KM-12 colon cancer cells with IC₅₀ values ranging from 1.78 to 17.51 μM nih.gov.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Methyl 2-(...)-3-phenylthiazolidin-5-ylidene)acetate (6a) | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | nih.gov |

| 2-Chlorophenyl-thiazole-phthalimide (5b) | MCF-7 (Breast) | 0.2 ± 0.01 | nih.gov |

| 2-(...)-thiazole-4[5H]-one (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | mdpi.com |

| 2-(...)-thiazole-4[5H]-one (4c) | HepG2 (Liver) | 7.26 ± 0.44 | mdpi.com |

| Phenyl triazole derivatives (7a-7h) | KM-12 (Colon) | 1.78 - 17.51 | nih.gov |

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

Structure-activity relationship (SAR) studies are essential for optimizing the anticancer potency of the this compound scaffold. These studies investigate how modifying the chemical structure of a compound affects its biological activity.

For phenyl-thiazole and related structures, several key observations have been made:

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the thiazole or isothiazole core can significantly influence cytotoxicity. For instance, in a series of phthalimide-based 1,3-thiazole derivatives, the presence of electron-withdrawing groups like chlorine on the phenyl ring was found to be favorable for activity nih.gov.

Modifications at the Thiazole Ring: Alterations to the thiazole ring itself and its substituents are critical. The development of phenyl triazole and phenyl thiazole derivatives as TrkA inhibitors showed that the phenyl triazole skeleton generally exhibited better anti-proliferative activities against KM-12 cells than the phenyl thiazole derivatives nih.gov.

Importance of Linker Groups: In more complex derivatives, the linker connecting the phenylthiazole core to other moieties plays a crucial role. For example, in a series of benzothiazole-phenyl analogs designed as enzyme inhibitors, a sulfonamide-linked piperidine carboxamide was found to be essential for dual inhibition activity nih.gov.

Modulatory Effects on Nuclear Receptors (e.g., PPARγ Agonism)

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play key roles in metabolism and inflammation mdpi.com. The gamma isoform, PPARγ, is a known target for drugs treating type 2 diabetes wikipedia.org. Derivatives of this compound have been identified as modulators of these receptors.

Receptor Binding and Activation Profiling

Research has identified a series of phenylthiazole acids as potential agonists of PPARγ nih.gov. The agonistic activity of these compounds was evaluated using a fluorescence polarization-based ligand screening assay.

One of the most potent compounds from this series, designated as Compound 4t , demonstrated significant PPARγ agonistic activity with a half-maximal effective concentration (EC₅₀) of 0.75 ± 0.20 µM nih.gov. This potency is comparable to that of rosiglitazone, a well-known PPARγ agonist, which had an EC₅₀ of 0.83 ± 0.14 µM in the same assay nih.gov. Molecular docking studies supported these findings, indicating that Compound 4t could bind effectively to the active site of the PPARγ complex nih.gov. Structurally related amphipathic 3-phenylbenzisoxazoles have also been identified as potent agonists of human PPARα, γ, and δ nih.gov.

| Compound | Target Receptor | Activity | EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Phenylthiazole acid (4t) | PPARγ | Agonist | 0.75 ± 0.20 | nih.gov |

| Rosiglitazone (Control) | PPARγ | Agonist | 0.83 ± 0.14 | nih.gov |

Structure-Activity Relationship (SAR) in Receptor Modulation

Initial SAR studies on phenylthiazole acid derivatives as PPARγ agonists have provided insights into the structural requirements for receptor activation. The study that identified Compound 4t evaluated a total of 22 derivatives, allowing for a primary SAR analysis nih.gov. While the specific structural details differentiating the active from inactive compounds in the series are extensive, the high potency of Compound 4t highlights a specific arrangement of substituents that confers strong agonistic activity. The general SAR for PPARγ agonists often involves a U-shaped conformation with a polar head group (like the carboxylic acid in these derivatives), a central linker, and a hydrophobic tail (the phenylthiazole moiety) semanticscholar.org. The specific substitutions on both the phenyl and thiazole rings determine the precise fit and interaction with the receptor's ligand-binding pocket, influencing the degree of agonism nih.govsemanticscholar.org.

Enzyme Inhibition and Activation Studies

Derivatives based on the phenylisothiazole and related scaffolds have been shown to inhibit various enzymes implicated in disease, including cancer and neurodegeneration.

PI3Kα Inhibition: The 3-phenylthiazolidine derivative (Compound 6a), which showed potent anticancer activity, was also found to be an inhibitor of the enzyme PI3Kα (Phosphoinositide 3-kinase alpha) with an IC₅₀ of 0.225 ± 0.01 µM. This inhibition leads to a decrease in the phosphorylation of Akt and mTOR, key proteins in a signaling pathway that promotes cell proliferation and survival nih.gov.

VEGFR-2 Inhibition: A thiazole derivative (Compound 4c) demonstrated inhibitory activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key enzyme in angiogenesis (the formation of new blood vessels) which is crucial for tumor growth. It exhibited an IC₅₀ of 0.15 µM against this enzyme mdpi.com.

Casein Kinase 1 (CK1) and ABAD Inhibition: A series of 1-(benzo[d]thiazol-2-yl)-3-phenylureas were identified as submicromolar inhibitors of CK1, an enzyme linked to neurodegenerative disorders like Alzheimer's disease. Notably, some of these compounds were also found to inhibit amyloid-beta binding alcohol dehydrogenase (ABAD), another enzyme involved in the pathophysiology of Alzheimer's, making them dual-activity inhibitors nih.gov.

FAAH and sEH Inhibition: Benzothiazole-phenyl analogs have been developed as dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH), which are targets for pain and inflammation nih.gov.

| Compound Derivative | Enzyme Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Methyl 2-(...)-3-phenylthiazolidin-5-ylidene)acetate (6a) | PI3Kα | 0.225 ± 0.01 | nih.gov |

| 2-(...)-thiazole-4[5H]-one (4c) | VEGFR-2 | 0.15 | mdpi.com |

| 1-(Benzo[d]thiazol-2-yl)-3-phenylureas | CK1 | Submicromolar | nih.gov |

Biochemical Characterization of Enzyme-Inhibitor Interactions

The interaction of small molecules with enzymes is a cornerstone of pharmacology. Such interactions are characterized by determining inhibition constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), and the mode of inhibition through kinetic studies. While various derivatives of the broader thiazole and benzothiazole classes have been identified as potent inhibitors of enzymes such as monoamine oxidase-B (MAO-B), tyrosinase, and various kinases, specific biochemical data for this compound remains largely uncharacterized in publicly available scientific literature. nih.govnih.govbohrium.com

Detailed enzymatic assays to determine the IC₅₀ or Kᵢ values of this compound against a panel of enzymes have not been extensively reported. Consequently, a quantitative understanding of its potency and selectivity as an enzyme inhibitor is not yet established. Structural biology studies, such as X-ray crystallography or cryo-electron microscopy, which are pivotal for visualizing the binding mode of an inhibitor within an enzyme's active site, have not been published for this compound complexes.

Table 7.5.1.1: Biochemical Enzyme Inhibition Data for this compound

| Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Mode of Inhibition | Reference |

|---|---|---|---|---|

| Data not available in the reviewed scientific literature. |

Mechanistic Investigations of Enzyme Catalysis Modulation

The mechanism by which a compound modulates enzyme activity can range from competitive inhibition, where it competes with the substrate for the active site, to non-competitive or uncompetitive inhibition, where it binds to other sites on the enzyme. libretexts.org These mechanisms are elucidated through detailed kinetic analyses that assess the effect of the inhibitor on the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.gov

For this compound, specific mechanistic studies detailing how it may alter enzyme catalysis are not currently available. It is unknown whether it acts as a reversible or irreversible inhibitor, or if it modulates enzyme function through allosteric effects. The fundamental process of enzyme catalysis involves the stabilization of the reaction's transition state to lower the activation energy. nih.govlsuhsc.edu Without experimental data, it is not possible to determine if this compound interferes with substrate binding, the catalytic step itself, or the release of the product.

Modulation of Mitochondrial Function by this compound

Mitochondria are critical cellular organelles responsible for energy production through the electron transport chain (ETC) and oxidative phosphorylation. nih.gov They are also central hubs for regulating cellular metabolism and apoptosis. frontiersin.org The modulation of mitochondrial function by chemical compounds is of significant interest for therapeutic development.

Inhibition of Electron Transport Chain Components

The ETC is composed of four protein complexes (Complex I-IV) that transfer electrons in a series of redox reactions, creating a proton gradient that drives ATP synthesis by ATP synthase (Complex V). wikipedia.orglumenlearning.com Various molecules can inhibit this process by blocking electron flow at specific complexes. For instance, mycothiazole, a different thiazole-containing compound, is known to inhibit Complex I. nih.gov

However, direct experimental evidence demonstrating the inhibition of any specific ETC components by this compound has not been reported. Studies measuring the impact of this compound on the oxygen consumption rate (OCR) in isolated mitochondria or whole cells, which would be indicative of ETC activity, are absent from the current body of scientific literature. Therefore, it is unknown if this compound affects the function of NADH dehydrogenase (Complex I), succinate dehydrogenase (Complex II), cytochrome bc₁ complex (Complex III), or cytochrome c oxidase (Complex IV). nih.govresearchgate.net

Table 7.6.1.1: Effect of this compound on Electron Transport Chain Complexes

| ETC Component | Inhibitory Activity | Experimental Model | Reference |

|---|---|---|---|

| Data not available in the reviewed scientific literature. |

Induction of Mitochondrial Stress Responses (e.g., UPRmt)

When mitochondrial homeostasis is perturbed, cells can activate specific stress signaling pathways, such as the mitochondrial unfolded protein response (UPRmt). nih.gov The UPRmt is a quality-control mechanism that involves the upregulation of mitochondrial chaperones and proteases to restore proteostasis. nih.govnih.gov This response is a key indicator that a compound is causing mitochondrial stress.

There are currently no published studies that have investigated whether this compound exposure leads to the activation of the UPRmt or other mitochondrial stress pathways, such as the integrated stress response (ISR). Analysis of UPRmt markers, including the expression of genes like HSP60, HSP10, and CLPP, has not been performed in the context of this compound treatment.

Impact on Cellular Bioenergetics and Non-Human Organismal Physiology

The functional consequence of mitochondrial modulation is a change in cellular bioenergetics, affecting ATP levels, the mitochondrial membrane potential (ΔΨm), and the production of reactive oxygen species (ROS). Thiazolidinediones, a class of compounds that also contain a five-membered heterocycle, have been shown to alter mitochondrial function and induce mitochondrial biogenesis. nih.gov Similarly, other thiazole derivatives have been investigated for their impact on cellular bioenergetics, often linked to their anticancer properties. dntb.gov.uanih.gov

For this compound specifically, there is a lack of data on its effects on key bioenergetic parameters. Furthermore, its physiological impact on non-human model organisms, such as Caenorhabditis elegans or Drosophila melanogaster, which are often used to study aging and metabolism, has not been documented.

Table 7.6.3.1: Bioenergetic and Physiological Effects of this compound

| Parameter | Effect | Organism/Cell Model | Reference |

|---|---|---|---|

| Data not available in the reviewed scientific literature. |

3 Phenylisothiazole As a Chemical Probe in Biological Research

Design and Development of 3-Phenylisothiazole-Derived Chemical Probes

The transformation of a bioactive molecule into a chemical probe is a deliberate design process that requires the strategic incorporation of three key features: a specificity unit, a reactive or reporter group, and often a linker to connect them. The this compound core typically serves as the specificity unit, responsible for binding to the target protein.

Design Principles: The design of a this compound probe begins with an understanding of its structure-activity relationship (SAR). Modifications are planned at positions on the phenyl or isothiazole (B42339) rings that are tolerant of substitution without abolishing biological activity. The goal is to attach a functional handle that enables target identification. Common functional groups added include:

Reporter Tags: Such as biotin for affinity purification or a fluorophore for imaging.

Photoreactive Groups: Diazirines, benzophenones, or aryl azides are incorporated to enable photoaffinity labeling (PAL), where UV light is used to induce a covalent bond between the probe and its target protein. nih.gov

Bioorthogonal Handles: Small, inert groups like alkynes or azides are added, which allow for the subsequent attachment of reporter tags via "click chemistry" in a biological environment without interfering with native cellular processes. nih.govnih.gov

Synthetic Strategies: The synthesis of these probes leverages established methods for forming and functionalizing the isothiazole ring. For instance, a common route involves the reaction of a β-enaminone with a sulfur source. To create a probe, precursor molecules are designed with appropriate functional groups. For example, a this compound derivative might be synthesized with a terminal alkyne on the phenyl ring. This allows for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide conjugate, yielding an affinity probe ready for use in pulldown experiments. nih.gov

| Probe Component | Function | Example Moiety |

| Specificity Unit | Binds to the target protein(s) | This compound core |

| Linker | Spatially separates the core from the functional group to minimize interference | Polyethylene glycol (PEG), alkyl chain |

| Functional Group | Enables detection or covalent capture of the target | Biotin, Diazirine, Alkyne |

Applications in Target Identification and Validation (Non-Clinical)